Cas no 7017-17-6 (N-(3-chlorophenyl)-2-methyl-propanamide)

N-(3-chlorophenyl)-2-methyl-propanamide structure
7017-17-6 structure
Product Name:N-(3-chlorophenyl)-2-methyl-propanamide
CAS No:7017-17-6
MF:C10H12ClNO
MW:197.661381721497
CID:974711
PubChem ID:225834
Update Time:2025-04-19

N-(3-chlorophenyl)-2-methyl-propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chlorophenyl)-2-methyl-propanamide
    • 3-Chlor-N-isobutyryl-anilin
    • m-chloro isobutyranilide
    • N-Isobutyryl-m-chlor-anilin
    • DTXSID10280134
    • XJJWNMFVLXRGNJ-UHFFFAOYSA-N
    • CCG-340000
    • AG-690/11635893
    • 5773-36-4
    • 7017-17-6
    • AKOS003260272
    • STK041834
    • BRD-K47026845-001-01-2
    • Z28141027
    • NSC15662
    • HMS1542D20
    • SCHEMBL11311282
    • TimTec1_002902
    • NSC-15662
    • Propanamide, N-(3-chlorophenyl)-2-methyl-
    • N-(3-chlorophenyl)-2-methylpropanamide
    • Inchi: 1S/C10H12ClNO/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,12,13)
    • InChI Key: XJJWNMFVLXRGNJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)NC(C(C)C)=O

Computed Properties

  • Exact Mass: 197.06100
  • Monoisotopic Mass: 197.061
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.177
  • Boiling Point: 343.9°Cat760mmHg
  • Flash Point: 161.8°C
  • Refractive Index: 1.564
  • PSA: 29.10000
  • LogP: 3.00750
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